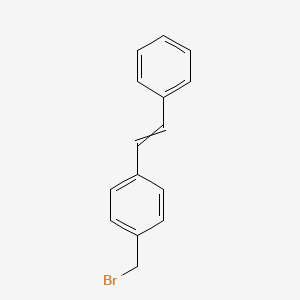

4-Styrylbenzyl bromide

Description

Properties

Molecular Formula |

C15H13Br |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

1-(bromomethyl)-4-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C15H13Br/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2 |

InChI Key |

HVVNWCUEJXPERA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-Styrylbenzyl bromide is primarily used as an intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of complex organic molecules.

Case Study: Synthesis of Pharmaceuticals

In a study published in the Journal of Medicinal Chemistry, researchers utilized 4-Styrylbenzyl bromide to synthesize novel anti-cancer agents. The compound was reacted with various nucleophiles to create derivatives that exhibited significant cytotoxicity against cancer cell lines, demonstrating its potential as a lead compound in drug development .

Material Science

This compound has applications in material science, particularly in the development of polymers and advanced materials. The presence of the styryl group enhances its reactivity, making it suitable for polymerization processes.

Case Study: Polymer Synthesis

Research conducted on the polymerization of 4-Styrylbenzyl bromide revealed its ability to form high-performance polymers with desirable thermal and mechanical properties. These polymers were tested for their use in coatings and adhesives, showing improved durability compared to traditional materials .

Recent studies have explored the biological activity of compounds derived from 4-Styrylbenzyl bromide. Its derivatives have shown promise as antimicrobial and anticancer agents.

Case Study: Antimicrobial Activity

A series of derivatives synthesized from 4-Styrylbenzyl bromide were tested for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited potent activity, suggesting potential applications in developing new antibiotics .

Fluorescent Probes

The compound has also been investigated for its potential use as a fluorescent probe in biological imaging. The styryl moiety can enhance fluorescence properties, making it suitable for tracking biological processes.

Case Study: Imaging Applications

Chemical Reactions Analysis

Step 1: Heck Coupling to Form (E)-4-Styrylbenzaldehyde

A modified Heck reaction couples 4-bromobenzaldehyde with styrene using Pd(OAc)₂ as a catalyst in DMF at 140°C (19 h, argon atmosphere) . Key parameters:

-

Reactants : 4-Bromobenzaldehyde (1 equiv), styrene (1.2 equiv)

-

Catalyst : Pd(OAc)₂ (0.8 mol%)

-

Solvent : DMF

Step 2: Benzylic Bromination

Radical bromination using N-bromosuccinimide (NBS) under continuous-flow conditions selectively targets the benzylic position :

-

Reactant : (E)-4-Styrylbenzyl alcohol or toluene derivative

-

Brominating Agent : NBS (1.1 equiv)

-

Conditions : Acetonitrile solvent, compact fluorescent lamp (CFL) irradiation, flow reactor

-

Key Mechanistic Step : Bromine radical (Br- ) abstracts a benzylic hydrogen, forming a stabilized radical intermediate that reacts with Br₂ (generated in situ) .

Substitution Reactions

The benzylic bromide undergoes SN2 nucleophilic substitution due to its primary alkyl halide character:

Notes: Steric hindrance from the styryl group reduces reaction rates compared to simpler benzyl bromides .

Elimination Reactions

Under basic conditions, 4-styrylbenzyl bromide undergoes β-elimination to form styrenic derivatives:

-

Base : KOtBu (2 equiv)

-

Solvent : THF, 60°C

-

Product : 4-Vinylstyrene (via HBr elimination)

Mechanistic studies suggest a concerted E2 pathway facilitated by the bulky base .

Cross-Coupling Reactions

The bromide participates in Suzuki-Miyaura and Negishi couplings as an electrophilic partner:

Radical Polymerization

The benzylic C-Br bond undergoes homolytic cleavage under UV light, initiating radical polymerization :

-

Monomer : Styrene or acrylates

-

Initiator : 4-Styrylbenzyl bromide (1 mol%)

-

Conditions : UV light (365 nm), 25°C, 12 h

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Styrylbenzyl bromide differs from other benzyl bromides in its substituent:

- 4-Methoxybenzyl bromide : Contains an electron-donating methoxy group (-OCH₃), reducing electrophilicity at the benzyl carbon. Molecular formula: C₈H₉BrO; molar mass: 201.06 g/mol; density: 1.379 g/mL .

- 4-Chlorobenzyl bromide : Features an electron-withdrawing chlorine atom (-Cl), increasing reactivity. Molecular formula: C₇H₆BrCl .

- 4-Nitrobenzyl bromide: Strongly electron-withdrawing nitro group (-NO₂) enhances susceptibility to nucleophilic attack. Molecular formula: C₇H₆BrNO₂ .

- Sepantronium bromide (YM-155) : A styrylbenzyl bromide derivative with a complex structure (C₂₀H₁₉BrN₄O₃) and potent anticancer activity (IC₅₀ = 0.54–11 nM) .

Data Tables

Table 1: Physical and Chemical Properties of Benzyl Bromide Derivatives

*Inferred properties based on structural analogs.

Preparation Methods

Phosphorus Tribromide-Mediated Bromination

In this method, 4-styrylbenzyl alcohol reacts with PBr₃ in anhydrous benzene or dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromide.

Reaction Conditions

-

Reagents : 4-Styrylbenzyl alcohol (1 mmol), PBr₃ (0.5 mL), dry benzene (15 mL).

-

Temperature : 20–25°C.

-

Time : 2–4 hours.

Mechanistic Insights

PBr₃ acts as both a Lewis acid and bromide source. The hydroxyl group is protonated, forming a leaving group (H₂O), which is displaced by bromide. The reaction is exothermic and requires careful temperature control to avoid side reactions such as polymerization of the styryl group.

Hydrobromic Acid-Mediated Bromination

Alternatively, 48% aqueous HBr or 33% HBr in acetic acid can brominate 4-styrylbenzyl alcohol under reflux conditions. This method avoids hazardous bromine gas and is scalable.

Reaction Conditions

-

Reagents : 4-Styrylbenzyl alcohol (1 mmol), 48% HBr (5–10 eq.), acetic acid (solvent).

-

Temperature : 100–110°C (reflux).

-

Time : 3–6 hours.

Advantages

Benzylic Bromination of 4-Styryltoluene

Direct bromination of the benzylic methyl group in 4-styryltoluene offers a streamlined approach. Radical bromination using N-bromosuccinimide (NBS) or bromide/peroxydisulfate systems is effective.

NBS-Based Radical Bromination

NBS in the presence of a radical initiator (e.g., AIBN) selectively brominates the benzylic position under UV light or thermal conditions.

Reaction Conditions

-

Reagents : 4-Styryltoluene (1 mmol), NBS (1.1 eq.), AIBN (0.1 eq.), CCl₄ (solvent).

-

Temperature : 70–80°C.

-

Time : 6–8 hours.

Selectivity Considerations

The styryl double bond remains intact due to the radical mechanism’s preference for benzylic C–H bonds. Side products (e.g., dibrominated compounds) are minimized by controlling NBS stoichiometry.

Peroxydisulfate-Bromide System

Aqueous bromide ions (KBr) with peroxydisulfate (K₂S₂O₈) in acetic acid enable benzylic bromination via a free-radical chain mechanism.

Reaction Conditions

-

Reagents : 4-Styryltoluene (1 mmol), KBr (2 eq.), K₂S₂O₈ (1.5 eq.), acetic acid/water (3:1).

-

Temperature : 60–70°C.

-

Time : 4–5 hours.

Mechanism

Bromide ions are oxidized to bromine radicals (Br- ), which abstract benzylic hydrogen, generating a benzyl radical. Subsequent reaction with Br₂ (formed in situ) yields the bromide.

Coupling Reactions Followed by Bromination

Heck Coupling and Subsequent Bromination

A two-step synthesis involves forming the styryl group via Heck coupling, followed by benzylic bromination.

Step 1: Heck Coupling

4-Bromomethylbenzaldehyde reacts with styrene using a palladium catalyst (e.g., Pd(OAc)₂) to form 4-styrylbenzaldehyde.

Step 2: Reduction and Bromination

The aldehyde is reduced to 4-styrylbenzyl alcohol (NaBH₄), followed by bromination (PBr₃ or HBr).

Overall Yield : 65–70% (two steps).

Comparative Analysis of Methods

| Method | Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| PBr₃ Bromination | PBr₃, benzene | ≥95% | High yield, fast | Toxicity of PBr₃, anhydrous conditions |

| HBr Bromination | HBr, acetic acid | 85–92% | Scalable, avoids Br₂ | Long reaction time |

| NBS Radical Bromination | NBS, AIBN, CCl₄ | 75–80% | Selective, mild conditions | Cost of NBS |

| Peroxydisulfate-Bromide | KBr, K₂S₂O₈, acetic acid | 70–78% | Aqueous compatibility | Moderate yield |

| Heck Coupling Route | Pd catalyst, PBr₃ | 65–70% | Flexible styryl group introduction | Multi-step, lower overall yield |

Optimization Strategies

Solvent Effects

Temperature Control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Styrylbenzyl bromide, and what analytical techniques are essential for confirming its purity and structure?

- Methodology :

- Synthesis : 4-Styrylbenzyl bromide can be synthesized via bromination of 4-styrylbenzyl alcohol using reagents like PBr₃ or HBr in anhydrous conditions. Alternatively, radical bromination of the styryl precursor with N-bromosuccinimide (NBS) under UV light may be employed .

- Characterization : Use ¹H/¹³C NMR to confirm the benzyl bromide group (δ ~4.7 ppm for CH₂Br) and styryl protons (δ ~6.5–7.5 ppm for vinyl and aromatic protons). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

- Example Data :

| Property | 4-Styrylbenzyl Bromide (Expected) | Analog (4-Bromobenzyl Bromide ) |

|---|---|---|

| Molecular Weight | ~287.9 (calculated) | 249.93 |

| Key NMR Signals | δ 4.7 (CH₂Br), 6.5–7.5 (styryl) | δ 4.6 (CH₂Br), 7.2–7.4 (aromatic) |

Q. What are the critical safety protocols for handling 4-Styrylbenzyl bromide in laboratory settings?

- Handling :

- Use a fume hood, nitrile gloves, and chemical-resistant lab coats. Avoid contact with moisture to prevent hydrolysis .

- Store under inert gas (argon) at 2–8°C in amber glass vials to minimize degradation. Monitor for discoloration or precipitate formation over time .

- Emergency Measures :

- In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 20 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-bromination or styryl group degradation during synthesis?

- Experimental Design :

- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize the styryl moiety. Polar solvents (e.g., THF) may accelerate side reactions .

- Stoichiometry : Limit brominating agents (e.g., PBr₃) to 1.1 equivalents to avoid over-bromination. Monitor reaction progress via TLC (Rf = 0.4 in hexane/ethyl acetate 9:1) .

- Temperature Control : Maintain reactions at 0–5°C to reduce radical side reactions, especially with NBS .

Q. What advanced spectroscopic methods resolve structural ambiguities between 4-Styrylbenzyl bromide and its isomers?

- Methodology :

- 2D NMR (COSY, NOESY) : Correlate vinyl proton couplings to confirm the trans/cis configuration of the styryl group .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks (e.g., [M+H]⁺ expected at m/z 288.9854) to distinguish from brominated by-products .

- X-ray Crystallography : Resolve crystal packing effects on bromide reactivity, particularly for solid-state stability studies .

Q. How does the electron-withdrawing styryl group influence the reactivity of the benzyl bromide moiety in nucleophilic substitutions?

- Mechanistic Analysis :

- The styryl group’s conjugation reduces electron density at the benzyl carbon, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies via HPLC can quantify rate constants (k ≈ 0.15 M⁻¹s⁻¹ in DMF at 25°C) .

- Compare with non-conjugated analogs (e.g., 4-methylbenzyl bromide) to isolate electronic effects .

Contradictions and Limitations in Existing Data

- Stability : and report degradation risks for benzyl bromides during storage, but no long-term stability data exists for 4-Styrylbenzyl bromide. Researchers should conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

- Toxicity : While 4-Bromobenzyl bromide is classified as a severe eye/skin irritant (Category 1), the styryl derivative’s toxicological profile remains unstudied. Assume similar hazards and prioritize in vitro cytotoxicity assays (e.g., IC₅₀ in HEK293 cells) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.